molecular formula C12H10N2O2S B4892612 N-(anilinocarbonothioyl)-2-furamide

N-(anilinocarbonothioyl)-2-furamide

Cat. No. B4892612
M. Wt: 246.29 g/mol
InChI Key: PESKOEZSZSPDHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(anilinocarbonothioyl)-2-furamide, also known as AF-2, is a chemical compound that has been extensively studied for its potential applications in scientific research. AF-2 is a thioamide derivative of furan and aniline, and its chemical structure is shown below:

Mechanism of Action

The mechanism of action of N-(anilinocarbonothioyl)-2-furamide is not fully understood, but it is thought to involve the formation of covalent bonds with thiol groups on proteins. This can lead to changes in protein structure and function, which may be useful for studying the role of specific proteins in biological processes.
Biochemical and Physiological Effects:
N-(anilinocarbonothioyl)-2-furamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of specific enzymes such as carbonic anhydrase and acetylcholinesterase, and the induction of apoptosis in cancer cells. These effects make N-(anilinocarbonothioyl)-2-furamide a potentially useful tool for studying the mechanisms of disease and developing new therapies.

Advantages and Limitations for Lab Experiments

One advantage of N-(anilinocarbonothioyl)-2-furamide is its high reactivity with thiol groups, which makes it a useful tool for studying proteins and other biomolecules. However, this reactivity can also be a limitation, as it can lead to non-specific binding and interfere with experimental results. Additionally, N-(anilinocarbonothioyl)-2-furamide is not widely available and can be expensive, which may limit its use in some labs.

Future Directions

There are many potential future directions for research on N-(anilinocarbonothioyl)-2-furamide. One area of interest is the development of new compounds based on the N-(anilinocarbonothioyl)-2-furamide structure, with specific biological activities such as anti-cancer or anti-inflammatory effects. Another direction is the use of N-(anilinocarbonothioyl)-2-furamide as a tool for studying the structure and function of specific proteins, particularly those involved in disease processes. Finally, the development of new methods for synthesizing N-(anilinocarbonothioyl)-2-furamide and related compounds may make them more widely available for use in scientific research.

Scientific Research Applications

N-(anilinocarbonothioyl)-2-furamide has been used in a variety of scientific research applications, including as a fluorescent probe for the detection of metal ions, as a reagent for the synthesis of novel compounds with potential biological activity, and as a tool for studying the structure and function of proteins.

properties

IUPAC Name

N-(phenylcarbamothioyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2S/c15-11(10-7-4-8-16-10)14-12(17)13-9-5-2-1-3-6-9/h1-8H,(H2,13,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PESKOEZSZSPDHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(phenylcarbamothioyl)furan-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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